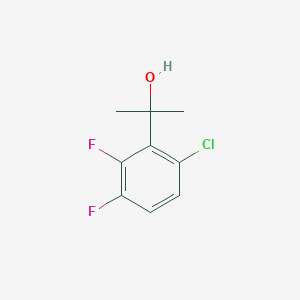
Isorhodeasapogenin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isorhodeasapogenin is a steroidal sapogenin, specifically classified as a spirostanol. It is a naturally occurring compound found in various plant species, particularly within the genus Tupistra. The systematic name for this compound is (25R)-5β-spirostan-1β,3β-diol, and its molecular formula is C27H44O4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Isorhodeasapogenin can be achieved through the reduction of anhydrotokorogenin using lithium aluminum hydride. This reaction leads to the formation of desoxytokorogenin, which is identical to this compound . The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound involves the extraction and isolation from plant sources, particularly from species within the genus Tupistra. The extraction process includes solvent extraction, followed by chromatographic techniques to purify the compound. Advanced methods such as microbial transformation using fungi like Syncephalastrum racemosum have also been employed to produce this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Isorhodeasapogenin undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the reduction of anhydrotokorogenin with lithium aluminum hydride results in the formation of this compound .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Lithium aluminum hydride is a common reducing agent used in the synthesis of this compound.
Substitution: Various nucleophiles can be used to introduce different functional groups into the this compound molecule.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions typically produce dihydroxysapogenins .
Wissenschaftliche Forschungsanwendungen
Isorhodeasapogenin has a wide range of scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of various steroidal compounds and is used in the study of steroidal chemistry.
Industry: this compound is used in the development of pharmaceuticals and nutraceuticals due to its diverse biological activities.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
- Ruscogenin
- Diosgenin
- Smilagenin
- Tigogenin
- Sarsasapogenin
Eigenschaften
CAS-Nummer |
472-10-6 |
|---|---|
Molekularformel |
C27H44O4 |
Molekulargewicht |
432.6 g/mol |
IUPAC-Name |
(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13S,14R,16R,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-14,16-diol |
InChI |
InChI=1S/C27H44O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)13-21-19-6-5-17-11-18(28)12-23(29)26(17,4)20(19)8-9-25(21,24)3/h15-24,28-29H,5-14H2,1-4H3/t15-,16+,17-,18-,19-,20+,21+,22+,23-,24+,25+,26+,27-/m1/s1 |
InChI-Schlüssel |
NCLLSOCDVMFDSK-XSSAKHEISA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5([C@@H](C[C@@H](C6)O)O)C)C)C)OC1 |
Kanonische SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(C(CC(C6)O)O)C)C)C)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3-Dibromo-7-[(e)-phenyldiazenyl]-9h-fluoren-2-amine](/img/structure/B14757421.png)



![3-Dimethoxyphosphoryl-1-[3-(trifluoromethyl)phenoxy]butan-2-one](/img/structure/B14757440.png)
![[2-(5-BroMo-pyridin-3-yloxy)-1-(1H-indol-3-ylMethyl)-ethyl]-carbaMic acid tert-butyl ester](/img/structure/B14757446.png)





![2-Oxa-1-azabicyclo[2.2.1]heptane](/img/structure/B14757478.png)
